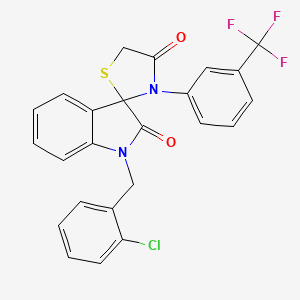

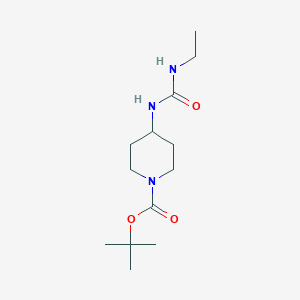

![molecular formula C22H20O7 B3017261 Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate CAS No. 180077-47-8](/img/structure/B3017261.png)

Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzodioxin and oxochromen rings are present in the compounds discussed in the papers. These motifs are known for their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic or amino acid precursors. For instance, the synthesis of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was achieved in nine steps from L-serine, showing the complexity and the potential for diverse reactivity in the synthesis of such compounds . Similarly, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives was performed via a one-pot reaction, indicating a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of multiple rings and functional groups that can interact with biological targets. For example, the absolute configuration of glycerol derivatives with benzodioxane rings as in WB-4101, a potent alpha-adrenergic antagonist, shows the importance of stereochemistry in the biological activity of such compounds . This suggests that the stereochemistry of "this compound" would also be a critical factor in its biological function.

Chemical Reactions Analysis

The reactivity of similar compounds includes reactions such as Michael additions and Diels–Alder reactions, which are commonly used to construct complex organic molecules with multiple stereocenters . The synthesis of the related compounds also involves N-alkylation and condensation reactions, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and molecular structure. For instance, the antibacterial activity of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate was assessed, indicating that the compound has bactericidal effects against various strains of bacteria . This suggests that "this compound" could also exhibit significant biological properties, which would be influenced by its physical and chemical characteristics.

科学的研究の応用

Biological Profile of Related Compounds : A study by Quaglia et al. (1996) explored the synthesis and biological profile of enantiomers of a compound structurally similar to Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate. This study provides insights into the binding profile of the enantiomers at various receptors, indicating potential biological applications.

Chemical Synthesis Techniques : Research by Yavari et al. (2006) focused on chemical reactions involving compounds with a 1,4-benzodioxin subunit. The study details methods for synthesizing related chemical structures, which could be relevant for the synthesis of the compound .

Antibacterial and Anti-inflammatory Applications : A study by Abbasi et al. (2017) involved the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring, demonstrating their antibacterial potential and possible therapeutic applications for inflammatory ailments. This highlights the potential biomedical applications of compounds containing the 1,4-benzodioxin ring.

Pharmaceutical Chemistry : Another study by Ahmed et al. (2016) synthesized and analyzed compounds including a 1,4-benzodioxin subunit. These compounds were evaluated for cytotoxicity, indicating their relevance in pharmaceutical research.

Crystal Structure Analysis : Research by Li et al. (2015) focused on the crystal structure of a compound with a 1,4-benzodioxin subunit. Understanding the crystal structure can be crucial for the development of pharmaceutical applications.

作用機序

将来の方向性

Based on the biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on diseases like Alzheimer’s .

特性

IUPAC Name |

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O7/c1-3-16-21(13-4-7-17-19(10-13)27-9-8-26-17)22(24)15-6-5-14(11-18(15)29-16)28-12-20(23)25-2/h4-7,10-11H,3,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNHQNIZTKYBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

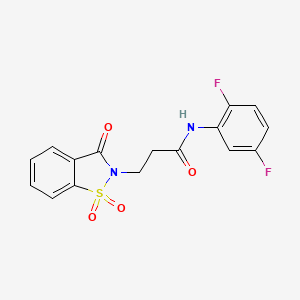

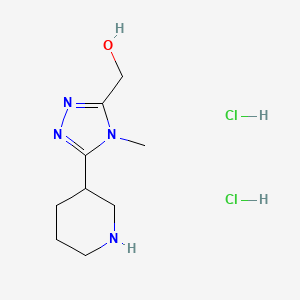

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

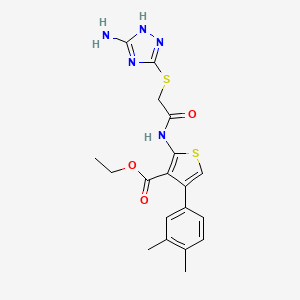

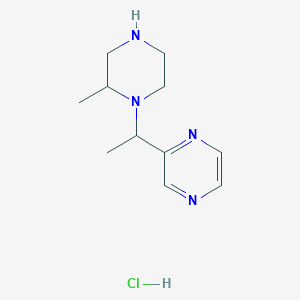

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

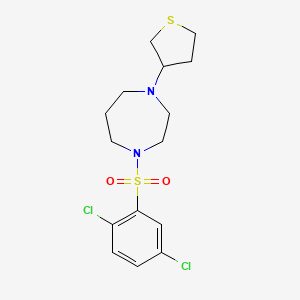

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)

![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)